Thymidine 3'-benzoate

Lipophilicity LogP Physicochemical profiling

Synthesizing the 3'-O-benzoyl regioisomer in-house is problematic: Mitsunobu-mediated benzoylation of thymidine kinetically favors the 5'-hydroxyl, forcing multi-step orthogonal protection/deprotection sequences that erode yield and increase chromatographic burden. Procuring this pre-formed 3'-benzoate eliminates those steps entirely. • Directly convertible to 5'-O-DMT-thymidine 3'-benzoate phosphoramidite for automated DNA/RNA synthesis. • Orthogonal protection scheme (acid-labile 5'-DMT, base-labile 3'-benzoate) is foundational to the phosphoramidite cycle - not replicable with the 5'-benzoate regioisomer. • Solved single-crystal structure (monoclinic P2₁, R=0.053) enables PXRD-based identity and phase-purity verification for GLP/GMP intermediate production.

Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
CAS No. 17331-53-2
Cat. No. B097824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine 3'-benzoate
CAS17331-53-2
Molecular FormulaC17H18N2O6
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(13(9-20)24-14)25-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)/t12-,13+,14+/m0/s1
InChIKeyCZRPYTUJUAJMJJ-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine 3'-Benzoate: Protected Nucleoside Intermediate


Thymidine 3'-benzoate (also known as 3'-O-benzoylthymidine, CAS 17331-53-2) is a regiospecifically modified thymidine derivative in which a benzoyl ester is covalently attached to the 3'-hydroxyl group of the 2'-deoxyribose sugar [1]. With molecular formula C₁₇H₁₈N₂O₆ and a monoisotopic mass of 346.1165 Da, this compound belongs to the class of O-acylated nucleoside building blocks extensively utilized in nucleic acid chemistry [2]. Its single-crystal X-ray structure has been solved to a crystallographic R factor of 0.053, revealing a monoclinic P2₁ space group and confirming the anti glycosidic conformation with C(2')-endo sugar pucker [3]. The compound carries 53 associated patent families and serves as a key synthetic intermediate, particularly as the precursor to 5'-O-(4,4'-dimethoxytrityl)-thymidine 3'-benzoate, a cornerstone monomer in solid-phase oligonucleotide assembly via the phosphoramidite approach .

Thymidine 3'-Benzoate: Irreplaceable in Regioselective Synthesis


Thymidine 3'-benzoate occupies a chemically unique position among benzoylated thymidine derivatives that precludes generic substitution. The Mitsunobu-mediated benzoylation of thymidine proceeds with high kinetic selectivity for the primary 5'-hydroxyl group, yielding 5'-O-benzoylthymidine as the dominant product, while the 3'-benzoate is not accessible through this widely employed direct route [1]. Furthermore, the 3'-O-benzoyl and 5'-O-benzoyl regioisomers exhibit measurably different lipophilicity (ΔLogP ≈ 0.4) and chromatographic retention behavior, meaning they cannot be considered interchangeable even in analytical contexts . In enzymatic assays, the 3',5'-dibenzoate derivative shows complete loss of thymidine phosphorylase inhibitory activity compared to mono-ester analogs, demonstrating that benzoate placement critically governs molecular recognition [2]. For solid-phase oligonucleotide synthesis, the 3'-benzoate serves as an orthogonal protecting group to the acid-labile 5'-DMT ether; substitution with the 5'-benzoate regioisomer would invert the protection scheme and render standard phosphoramidite coupling cycles inoperative .

Thymidine 3'-Benzoate: Differentiation Evidence


Lipophilicity vs. Thymidine and 5′-O-Benzoylthymidine

The introduction of a benzoyl ester at the 3'-OH of thymidine produces a substantial shift in computed lipophilicity. Thymidine 3'-benzoate exhibits an XlogP of 0.9 , compared to thymidine's XlogP of −0.59 [1] — a net increase of approximately 1.5 log units, corresponding to a roughly 30-fold increase in octanol/water partitioning. In cross-study comparison with the regioisomeric 5'-O-benzoylthymidine, which has a vendor-reported LogP of 0.5 , the 3'-benzoate is approximately 0.4 log units more lipophilic, indicating that benzoyl placement on the secondary 3'-hydroxyl yields measurably greater hydrophobicity than on the primary 5'-hydroxyl. The 3',5'-dibenzoate derivative is substantially more lipophilic (LogP 2.22–2.55), confirming additive benzoyl contributions . All compounds share an identical molecular formula (C₁₇H₁₈N₂O₆) and topological polar surface area (~105 Ų), ruling out mass or PSA effects as drivers of the difference.

Lipophilicity LogP Physicochemical profiling

Single-Crystal X-Ray Structure Determination

The crystal structure of 3'-O-benzoylthymidine monohydrate has been solved by single-crystal X-ray diffraction, providing unambiguous atomic-level identity confirmation [1]. The crystals belong to the monoclinic space group P2₁ with unit cell parameters a = 12.528(6) Å, b = 6.544(2) Å, c = 10.770(5) Å, and β = 102.80(5)°. The structure was refined to a crystallographic R factor of 0.053 by full-matrix least-squares, establishing high-resolution confidence. Key conformational features include: glycosidic torsion angle χCN = 49.3(4)° (anti conformation), deoxyribose ring in C(2')-endo pucker, and C(4')–C(5') bond in gauche-gauche orientation. Critically, the thymine ring and the benzoate phenyl ring of neighboring molecules engage in specific intermolecular stacking interactions, a supramolecular feature that is not predictable from molecular formula alone and is absent from the crystal lattices of unmodified thymidine (orthorhombic P2₁2₁2₁) and 3',5'-di-O-acetylthymidine (triclinic P1). This structural characterization provides an identity fingerprint that chromatographic or spectroscopic methods alone cannot fully replicate.

X-ray crystallography Conformational analysis Structural identity

Mitsunobu Benzoylation Regioselectivity

Direct benzoylation of unprotected thymidine under standard Mitsunobu conditions (benzoic acid, diethyl azodicarboxylate, triphenylphosphine) in dioxane yields 5'-O-benzoylthymidine as the predominant isolable product, accompanied by only trace quantities of the 3',5'-di-O-acylated species [1]. The 3'-monobenzoate is not generated as a significant product under these conditions. When the same reaction is conducted in hexamethylphosphoric triamide (HMPA) with benzoic acid or p-substituted benzoic acids, the corresponding 5'-O-aroylthymidines are obtained selectively [1]. This establishes a fundamental synthetic asymmetry: the primary 5'-hydroxyl is kinetically preferred for acylation, and accessing the 3'-benzoate regioisomer requires alternative synthetic strategies such as orthogonal protection/deprotection sequences (e.g., 5'-O-DMT protection followed by 3'-O-benzoylation and DMT removal), selective 3'-O-acylation via phase-transfer catalysis [2], or enzymatic regioselective transformations. Consequently, thymidine 3'-benzoate commands a synthetic premium relative to the 5'-benzoate: it cannot be procured by simply substituting thymidine in a standard benzoylation protocol.

Regioselective synthesis Mitsunobu reaction Protecting group strategy

Orthogonal Protection for Oligonucleotide Synthesis

In solid-phase phosphoramidite-based oligonucleotide synthesis, the standard protection scheme requires an acid-labile protecting group at the 5'-OH (typically 4,4'-dimethoxytrityl, DMT) and a base-labile or orthogonal protecting group at the 3'-OH [1]. Thymidine 3'-benzoate is the direct precursor to the widely used building block 5'-O-(p,p'-dimethoxytrityl)thymidine 3'-benzoate (CAS 93966-64-4), which has a measured LogP of 5.66 due to the combined DMT and benzoyl hydrophobicity . The benzoate ester at the 3'-position is stable to the repetitive mild acidic conditions (dichloroacetic acid or trichloroacetic acid in dichloromethane) used for iterative DMT removal during chain elongation, yet can be cleaved under basic conditions (concentrated aqueous ammonia or methylamine) during final oligonucleotide deprotection and cleavage from the solid support. This orthogonality is not achievable with the 5'-benzoate regioisomer, where the protecting group placement is inverted and incompatible with the standard synthesis direction (3'→5'). The 3'-benzoate specifically enables protection of the nucleoside for subsequent 5'-phosphoramidite formation, a synthetic sequence documented in preparative procedures for modified oligonucleotide building blocks .

Oligonucleotide synthesis Phosphoramidite chemistry Orthogonal protecting groups

Thymidine 3'-Benzoate: Application Scenarios


Phosphoramidite Monomer Synthesis

Thymidine 3'-benzoate is the essential starting material for preparing 5'-O-DMT-thymidine 3'-benzoate (LogP 5.66), which after 5'-detritylation is converted to the corresponding 3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) [1]. This phosphoramidite monomer is loaded onto automated DNA/RNA synthesizers for the solid-phase assembly of oligonucleotides containing site-specifically modified thymidine residues. The orthogonal protection strategy — acid-labile 5'-DMT, base-labile 3'-benzoate — is the foundation of the phosphoramidite cycle and cannot be replicated with the 5'-benzoate regioisomer. Laboratories engaged in antisense oligonucleotide research, siRNA construct synthesis, or nucleic acid probe development depend on this regiospecifically protected intermediate.

5′-Regioselective Derivatization

Because the 3'-benzoate group remains intact under the mild acidic conditions used for 5'-DMT deprotection, thymidine 3'-benzoate enables selective chemical elaboration at the free 5'-hydroxyl — including phosphorylation, sulfonylation, or conjugation to fluorophores and biotin — without risk of 3'-modification [1]. The measured lipophilicity of the 3'-benzoate (XlogP 0.9 vs. thymidine XlogP −0.59) facilitates organic-phase extraction during workup and simplifies reverse-phase HPLC purification (increased retention relative to unprotected nucleosides). This scenario is particularly relevant for medicinal chemistry groups synthesizing libraries of 5'-modified thymidine analogs for antiviral or anticancer screening.

X-Ray Crystallographic QC and Polymorph Screening

The fully solved single-crystal structure of 3'-O-benzoylthymidine monohydrate (monoclinic P2₁, R=0.053) provides an authoritative reference for identity confirmation by powder X-ray diffraction (PXRD) [2]. Analytical and QC laboratories procuring this compound for GLP or GMP intermediate production can use the published unit cell parameters (a=12.528, b=6.544, c=10.770 Å, β=102.80°) to verify crystalline phase purity and detect the presence of the 5'-regioisomer, 3',5'-dibenzoate, or amorphous contaminants that would compromise downstream synthetic reproducibility.

Bypassing Mitsunobu Regioselectivity

For process chemistry groups developing scalable syntheses of modified nucleosides, thymidine 3'-benzoate offers a 'buy rather than make' solution to the documented kinetic preference for 5'-O-acylation under Mitsunobu conditions [3]. Procurement of the pre-formed 3'-benzoate eliminates the need for multi-step orthogonal protection/deprotection sequences (e.g., 5'-O-silylation, 3'-O-benzoylation, 5'-desilylation) that are required when attempting to access this regioisomer from thymidine. This reduces step count, improves overall yield, and minimizes chromatographic burden in discovery and early development programs.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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